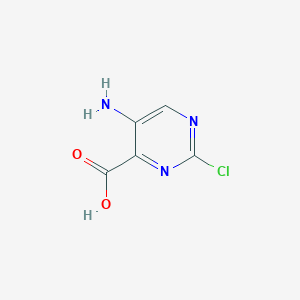

5-Amino-2-chloropyrimidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-2-chloropyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-5-8-1-2(7)3(9-5)4(10)11/h1H,7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZBEXPQXKNNGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of 5-Amino-2-chloropyrimidine-4-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-chloropyrimidine-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. Its unique substitution pattern, featuring amino, chloro, and carboxylic acid functionalities, provides multiple reaction sites for molecular elaboration. This guide offers an in-depth exploration of the viable synthetic pathways to this important molecule. We will delve into the strategic considerations for the introduction of each functional group, the rationale behind the selection of starting materials and reagents, and detailed experimental protocols. The discussion is grounded in established principles of heterocyclic chemistry, with a focus on reaction mechanisms and optimization strategies to ensure both yield and purity.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including nucleobases, vitamins, and a multitude of therapeutic agents.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. This compound, in particular, offers a versatile platform for drug discovery. The amino group at the 5-position can act as a key hydrogen bond donor or a site for further derivatization. The chloro group at the 2-position is a readily displaceable leaving group, enabling nucleophilic aromatic substitution (SNAr) reactions to introduce a variety of substituents. Finally, the carboxylic acid at the 4-position provides a handle for amide bond formation, esterification, or other modifications.

This guide will focus on two plausible and chemically sound synthetic strategies for the preparation of this compound, starting from readily available precursors.

Retrosynthetic Analysis: Devising a Strategic Approach

A retrosynthetic analysis of the target molecule suggests several potential disconnections. The pyrimidine ring itself can be formed through a cyclocondensation reaction. The key challenge lies in the regioselective introduction of the three distinct functional groups. The order of these functionalization steps is critical to the success of the synthesis, as the electronic nature of the existing substituents will direct the position of subsequent modifications.

Two primary strategies emerge from this analysis:

-

Strategy A: Pre-functionalized Three-Carbon Component Approach. This pathway involves the construction of the pyrimidine ring using a three-carbon starting material that already contains precursors to the amino and carboxylic acid groups at the 5- and 4-positions, respectively.

-

Strategy B: Stepwise Functionalization of a Dichlorinated Pyrimidine Core. This approach begins with a pre-formed dichlorinated pyrimidine and proceeds with the sequential and regioselective introduction of the amino and carboxylic acid functionalities.

The following sections will provide a detailed examination of each of these synthetic routes.

Synthetic Pathway A: The Pre-functionalized Component Strategy

This elegant approach builds the pyrimidine ring with the desired C4 and C5 substituents already in place, or in the form of easily convertible precursors. The general principle relies on the well-established condensation reaction between an N-C-N fragment (like an amidine or urea) and a 1,3-dicarbonyl compound or its equivalent.[2]

Rationale and Key Transformations

The core of this strategy is the cyclocondensation of a suitable amidine with a functionalized malonate derivative. Diethyl 2-(aminomethylene)malonate is an excellent candidate for the three-carbon component, as it provides the necessary framework for the C4-carboxylic acid and C5-amino groups.

The overall synthetic sequence can be envisioned as follows:

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-(aminomethylene)malonate

This key intermediate can be prepared from diethyl malonate. The reaction involves an initial formylation, typically with a formylating agent like triethyl orthoformate, followed by amination with ammonia.

-

Reaction: Diethyl malonate is reacted with triethyl orthoformate in the presence of an acid catalyst (e.g., acetic anhydride) to form diethyl ethoxymethylenemalonate. This intermediate is then treated with ammonia to yield diethyl 2-(aminomethylene)malonate.[3]

-

Causality: The ethoxymethylene group introduced in the first step is a good leaving group, facilitating the subsequent nucleophilic attack by ammonia to form the desired enamine.

Step 2: Cyclocondensation to Form the Pyrimidine Ring

The synthesized diethyl 2-(aminomethylene)malonate is then condensed with urea to form the pyrimidine ring.

-

Reaction: Diethyl 2-(aminomethylene)malonate is heated with urea in the presence of a base, such as sodium ethoxide in ethanol. This reaction leads to the formation of ethyl 5-amino-2-hydroxypyrimidine-4-carboxylate.

-

Causality: The basic conditions facilitate the deprotonation of urea, which then acts as a nucleophile, attacking one of the ester carbonyls of the malonate derivative. Subsequent intramolecular cyclization and elimination of ethanol and water lead to the formation of the stable pyrimidine ring.

Step 3: Chlorination of the 2-Hydroxypyrimidine

The hydroxyl group at the 2-position of the pyrimidine ring is then converted to a chloro group.

-

Reaction: Ethyl 5-amino-2-hydroxypyrimidine-4-carboxylate is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-diethylaniline.[4]

-

Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion to yield the 2-chloro derivative. The tertiary amine acts as a scavenger for the HCl generated during the reaction.

Step 4: Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

-

Reaction: Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is subjected to hydrolysis, which can be carried out under either acidic or basic conditions. Basic hydrolysis using an aqueous solution of a hydroxide salt (e.g., NaOH or LiOH) followed by acidification is a common method.[5]

-

Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The resulting tetrahedral intermediate collapses to give the carboxylate anion and ethanol. Subsequent acidification protonates the carboxylate to yield the final product.

Data Summary for Pathway A

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Diethyl Malonate | Triethyl orthoformate, Ammonia | Diethyl 2-(aminomethylene)malonate | 80-90 |

| 2 | Diethyl 2-(aminomethylene)malonate | Urea, Sodium Ethoxide | Ethyl 5-amino-2-hydroxypyrimidine-4-carboxylate | 70-80 |

| 3 | Ethyl 5-amino-2-hydroxypyrimidine-4-carboxylate | POCl₃, N,N-Diethylaniline | Ethyl 5-amino-2-chloropyrimidine-4-carboxylate | 60-70 |

| 4 | Ethyl 5-amino-2-chloropyrimidine-4-carboxylate | NaOH (aq), then HCl (aq) | This compound | 85-95 |

Synthetic Pathway B: Stepwise Functionalization of a Dichlorinated Pyrimidine

This alternative strategy commences with a pre-existing dichlorinated pyrimidine core and introduces the amino and carboxylic acid functionalities in a stepwise and regioselective manner.

Rationale and Key Transformations

The starting material for this pathway is 2,4-dichloropyrimidine-5-carbonitrile. The rationale is based on the differential reactivity of the two chloro-substituents and the conversion of the cyano group to a carboxylic acid.

The proposed synthetic sequence is as follows:

Detailed Experimental Protocol

Step 1: Synthesis of 5-Amino-2,4-dichloropyrimidine

A commercially available starting material for this route is 5-amino-2,4-dichloropyrimidine. Alternatively, it can be synthesized from 5-nitrouracil.[6]

-

Reaction: 5-Nitrouracil is first chlorinated using phosphorus oxychloride to yield 2,4-dichloro-5-nitropyrimidine. The nitro group is then reduced to an amino group, for example, through catalytic hydrogenation or using a metal reductant like iron in acetic acid.[6]

-

Causality: The chlorination of the uracil derivative is a standard method for introducing chloro-substituents. The subsequent reduction of the nitro group is a well-established transformation.

Step 2: Regioselective Nucleophilic Aromatic Substitution

This is a critical step where one of the chloro groups is selectively displaced. The presence of the electron-withdrawing cyano group (or a precursor) at the 5-position activates the C4 position for nucleophilic attack.

-

Reaction: While direct selective amination at C5 is not straightforward, a more viable approach starts with 2,4-dichloropyrimidine-5-carbonitrile. In this case, the cyano group at C5 makes the C4 position more electrophilic and susceptible to nucleophilic attack. However, for the synthesis of the target molecule, we start with 5-amino-2,4-dichloropyrimidine. A subsequent reaction would be needed to introduce the carboxylic acid functionality. A more direct route would involve the selective displacement of one chloro group. Research indicates that with an electron-withdrawing group at C-5, nucleophilic attack by primary and secondary amines preferentially occurs at the C-4 position.[1][7]

A more plausible pathway starting from a dichlorinated pyrimidine would involve introducing the C4-functionality first. Let's reconsider the starting material for this pathway to be 2,4-dichloropyrimidine.

Revised Pathway B:

-

Cyanation at C4: 2,4-Dichloropyrimidine can undergo nucleophilic substitution with a cyanide salt to introduce the cyano group at the more reactive 4-position, yielding 2-chloro-4-cyanopyrimidine.

-

Nitration at C5: The resulting 2-chloro-4-cyanopyrimidine can be nitrated at the 5-position.

-

Reduction of the Nitro Group: The 5-nitro group is then reduced to a 5-amino group.

-

Hydrolysis of the Nitrile: Finally, the cyano group at the 4-position is hydrolyzed to the carboxylic acid.

This revised pathway, while logical, involves multiple steps and potential regioselectivity issues.

Given the available literature, a more convergent approach starting from a pre-functionalized dichlorinated intermediate appears more practical. The synthesis of 2,4-dichloro-5-aminopyrimidine is documented.[6][8] From this intermediate, the challenge is the introduction of the carboxylic acid at C4.

A plausible, albeit challenging, route from 5-amino-2,4-dichloropyrimidine could involve:

-

Protection of the amino group: The 5-amino group would likely need to be protected (e.g., as an acetyl or Boc derivative) to prevent side reactions in subsequent steps.

-

Introduction of the C4-carboxylic acid precursor: This could potentially be achieved through a metal-catalyzed cross-coupling reaction (e.g., Heck, Suzuki) to introduce a group that can be subsequently oxidized to a carboxylic acid, or through a Grignard reaction followed by carboxylation. However, the reactivity of the C4-chloro group would need to be carefully managed.

-

Deprotection and hydrolysis: Final deprotection of the amino group and hydrolysis of any ester or nitrile precursor to the carboxylic acid would yield the final product.

Given the complexity and potential for low yields in this multi-step functionalization, Pathway A represents a more robust and efficient strategy for the synthesis of this compound.

Purification and Characterization

The final product, this compound, is typically a solid. Purification is generally achieved by recrystallization from a suitable solvent or solvent mixture.

Characterization of the final compound and key intermediates should be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents on the pyrimidine ring.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, C-Cl).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

The synthesis of this compound involves the use of hazardous reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.

-

Strong acids and bases: Corrosive and can cause severe burns.

-

Organic solvents: Flammable and may be toxic.

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound is a multi-step process that requires careful consideration of reaction conditions and regioselectivity. The pre-functionalized component strategy (Pathway A) offers a more direct and likely higher-yielding route compared to the stepwise functionalization of a dichlorinated pyrimidine core. This guide provides a comprehensive overview of the key chemical transformations and the underlying principles governing this synthesis. The detailed protocols and strategic insights presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the efficient and reliable production of this important chemical intermediate.

References

- Wang, Z. (2010). Gould-Jacobs Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

- Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidines and Quinolines from N-Vinyl and N-Aryl Amides. Journal of the American Chemical Society, 128(44), 14254–14255.

- Boehringer Ingelheim International GMBH. (2022). Process for synthesis of 2,4-dichloro-5-aminopyrimidine. WO/2022/090101.

- Richter, M. J., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763.

- Boehringer Ingelheim International GMBH. (2022). Process for synthesis of 2,4-dichloro-5-aminopyrimidine.

- Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. (2025).

- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (n.d.).

- Hartung, W. H., Beaujon, J. H. R., & Cocolas, G. (n.d.).

- Scheme 1 Synthesis of pyrimidinones

- 5-Amino-2,4-dichloropyrimidine. (n.d.). Chem-Impex.

- 6-aMino-5-chloropyriMidine-4-carboxylic acid. (2024). ChemBK.

- Sandmeyer reaction. (n.d.). In Wikipedia.

- Synthesis of pyrimidines by direct condensation of amides and nitriles. (2025).

- Barlin, G. B. (1990). The Synthesis and Chlorination of Some Pyrimidin-4-ols Having 5-Nitrogen Functionality. Australian Journal of Chemistry, 43(1), 47-53.

- A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. (n.d.). Royal Society of Chemistry.

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI.

- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015).

- Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC.

- 32. SANDMEYERS REACTION. (n.d.). PHARMD GURU.

- 2-Chloro-5-nitropyridine synthesis. (n.d.). ChemicalBook.

- Preparation method of diethyl aminomalonate hydrochloride. (n.d.).

- How is 2-Chloro-4-methyl-5-nitropyridine synthesized?. (n.d.). Guidechem.

- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.

- diethyl 2-(aminomethylene)

- 5-Aminopyrimidine-4-carboxylic acid | C5H5N3O2 | CID 12258912 - PubChem. (n.d.).

- Method for preparing 2-chloro-5-nitropyridine. (n.d.).

- Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid. (n.d.).

- A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (n.d.). UCLA – Chemistry and Biochemistry.

- 914916-98-6|6-Amino-5-chloro-4-pyrimidinecarboxylic acid|BLD Pharm. (n.d.).

- 5-Amino-2,4-dichloropyrimidine 97 5177-27-5 - Sigma-Aldrich. (n.d.).

- 5-Amino-pyrimidine-4-carboxylic acid | CAS 59950-53-7 | SCBT. (n.d.).

- A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. (1977).

- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle.

- Baria, B. (2022, April 1).

- CAS No : 914916-98-6 | Product Name : 6-Amino-5-chloropyrimidine-4-carboxylic Acid. (n.d.).

- 6-amino-5-chloropyrimidine-4-carboxylic acid 97% | CAS: 914916-98-6 | AChemBlock. (n.d.).

- 2,4-Dichloropyrimidine-5-carboxylic acid amide 95% | CAS: 1240390-28-6 | AChemBlock. (n.d.).

- 2-Chloro-5-nitropyrimidine 97 10320-42-0 - Sigma-Aldrich. (n.d.).

- Preparation method of high-yield 2-chloro-5-nitropyridine. (n.d.).

- Scheme 1. Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids. (n.d.).

- Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. (n.d.).

- Nitrilation of carboxylic acids by PIII/PV-c

Sources

- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine synthesis [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. connectsci.au [connectsci.au]

- 5. jocpr.com [jocpr.com]

- 6. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Amino-2-chloropyrimidine-4-carboxylic acid

Abstract

5-Amino-2-chloropyrimidine-4-carboxylic acid is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted pyrimidine, it serves as a versatile synthetic building block for the development of novel pharmaceutical agents and functional organic materials. The strategic placement of its amino, chloro, and carboxylic acid moieties provides multiple reaction sites for molecular elaboration. This guide provides an in-depth analysis of its core physicochemical properties, spectroscopic profile, and analytical characterization. It is intended to serve as a vital resource for scientists, enabling a foundational understanding of the molecule's behavior, which is critical for its effective application in research and development.

Chemical Identity and Molecular Structure

The unique arrangement of functional groups on the pyrimidine ring dictates the compound's chemical identity and reactivity. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group, contrasted with the electron-donating amino group, creates a distinct electronic profile that influences its properties.

Key Identifiers

A summary of the primary chemical identifiers for this compound is presented below. Utilizing the CAS Number is the most unambiguous method for sourcing and referencing this specific isomer.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1052714-41-6 | [1] |

| Molecular Formula | C₅H₄ClN₃O₂ | [1][2] |

| Molecular Weight | 173.56 g/mol | [1][2] |

| Canonical SMILES | C1(=C(C(=O)O)N=C(N=C1N)Cl) | [2] |

Molecular Structure Diagram

The 2D structure illustrates the spatial relationship of the functional groups on the pyrimidine core.

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physical state and solubility of a compound are paramount for its handling, storage, and application in chemical reactions or biological assays. These properties are dictated by the intermolecular forces, such as hydrogen bonding enabled by the carboxylic acid and amino groups, and the overall polarity of the molecule.

| Property | Value | Comments and Significance | Source |

| Physical Appearance | White crystalline powder | Typical for small, polar organic molecules. Facilitates handling and weighing. | [3] |

| Melting Point | Approx. 292-296°C | A high melting point suggests strong intermolecular forces, likely extensive hydrogen bonding and stable crystal lattice packing. | [3] |

| Solubility | Slightly soluble in water; Soluble in acidic and alkaline solutions. | The amphoteric nature (presence of both acidic -COOH and basic -NH₂ groups) explains the enhanced solubility in aqueous acid/base via salt formation. Low neutral water solubility is expected for a molecule of this structure. | [3] |

| LogP (Octanol/Water Partition Coefficient) | 0.410 (Predicted) | This value indicates a relatively hydrophilic character, suggesting the compound will preferentially partition into aqueous phases over nonpolar organic phases. Note: This is a predicted value for the isomer 2-Amino-5-chloropyrimidine-4-carboxylic acid, but provides a reasonable estimate. | [4] |

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. The combination of NMR, IR, and Mass Spectrometry provides a comprehensive fingerprint of the molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the lone aromatic proton on the pyrimidine ring (C6-H). Distinct signals for the amine (-NH₂) and carboxylic acid (-OH) protons will also be present, though their chemical shifts can be broad and solvent-dependent.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Five distinct carbon signals are expected, corresponding to the five unique carbon atoms in the molecule (four in the ring and one in the carboxyl group). The chemical shifts will be influenced by the attached heteroatoms and functional groups.

-

IR (Infrared) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups:

-

~3400-3300 cm⁻¹: N-H stretching from the primary amine.

-

~3300-2500 cm⁻¹: Broad O-H stretching from the carboxylic acid.

-

~1700 cm⁻¹: C=O stretching from the carboxylic acid.

-

~1640 cm⁻¹: N-H bending from the amine.

-

~1580-1400 cm⁻¹: C=C and C=N stretching within the aromatic ring.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. Spectral data for this compound and its isomers are available from chemical suppliers.[5][6]

Analytical Methodologies: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity and concentration of this compound. A reverse-phase method is typically employed.

Causality in Method Design

The choice of a reverse-phase (e.g., C18) column is based on the polar nature of the analyte. A polar mobile phase is required to elute the compound. The inclusion of an acid (e.g., phosphoric or formic acid) in the mobile phase is critical; it serves to suppress the ionization of the carboxylic acid group, resulting in a single, well-defined chromatographic peak and improved peak shape.[7] The use of a UV detector is suitable due to the presence of the UV-absorbing pyrimidine ring.[8]

Example HPLC Protocol (Self-Validating System)

This protocol outlines a robust method for the analysis of the target compound.

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.[8]

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm particle size).[8]

-

Mobile Phase A: Water with 0.1% Phosphoric Acid.

-

Mobile Phase B: Acetonitrile (MeCN).

-

Elution: Isocratic or gradient elution can be optimized. A starting point is 50:50 Water:MeOH (or MeCN).[8]

-

Flow Rate: 0.7 - 1.0 mL/min.[8]

-

Column Temperature: 40°C.[8]

-

Detection Wavelength: 254 nm.[8]

-

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in a suitable solvent (e.g., mobile phase or a compatible organic solvent like methanol).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Analysis Workflow:

-

Inject a blank (solvent) to establish a baseline.

-

Perform system suitability injections (multiple injections of a standard solution) to verify system performance (e.g., retention time reproducibility, peak area precision).

-

Inject the prepared sample.

-

Quantify the peak area against a calibration curve prepared from standards of known concentration.

-

Analytical Workflow Diagram

Caption: Workflow for HPLC analysis of this compound.

Chemical Reactivity and Stability

-

Reactivity: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr) reactions, a common strategy for further functionalization of the pyrimidine ring.[9] The amino and carboxylic acid groups can also participate in a variety of reactions, such as amide bond formation.

-

Stability: The compound is chemically stable under standard ambient conditions (room temperature).[10]

-

Incompatible Materials: Avoid strong bases, amines, and reducing agents.[11] Store in a dry, cool, and well-ventilated place away from excess heat.[10][11]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11][12]

-

Skin: Wash off immediately with plenty of soap and water. Get medical attention if irritation occurs.[11][12]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[11][12]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Call a poison center or doctor if you feel unwell.[10][13]

-

Conclusion

This compound is a stable, crystalline solid with a well-defined physicochemical profile. Its amphoteric nature and multiple reactive sites make it a valuable intermediate in synthetic chemistry. The analytical methods described herein provide a robust framework for its quality control. A thorough understanding of its properties, reactivity, and safety requirements is essential for its successful and safe application in the laboratory.

References

-

ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid - Introduction. [Link]

-

SIELC Technologies. (2018). 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-. [Link]

-

Arctom. (n.d.). CAS NO. 1052714-41-6 | 5-amino-2-chloro-pyrimidine-4-carboxylic acid - 97%. [Link]

-

NIST. (n.d.). 2-Amino-5-chloro-4-pyrimidinecarboxylic acid. [Link]

-

PubChem. (n.d.). 2-Chloropyrimidine-4-carboxylic acid. [Link]

-

PubMed. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. [Link]

-

Cheméo. (n.d.). 2-Amino-5-chloro-4-pyrimidinecarboxylic acid. [Link]

-

MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

-

National Institutes of Health. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

-

MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

-

2A Biotech. (n.d.). 2-AMINO-5-CHLOROPYRIMIDINE-4-CARBOXYLIC ACID. [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

-

PubChem. (n.d.). 2-Amino-4-chloropyrimidine-5-carboxylic acid. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. arctomsci.com [arctomsci.com]

- 3. chembk.com [chembk.com]

- 4. chemeo.com [chemeo.com]

- 5. 5-AMINO-2-CHLOROPYRIDINE-4-CARBOXYLIC ACID(58483-95-7) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(1052714-41-6) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- | SIELC Technologies [sielc.com]

- 8. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to 5-Amino-2-chloropyrimidine-4-carboxylic acid (CAS No. 1052714-41-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-2-chloropyrimidine-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The document delves into its physicochemical properties, spectroscopic profile, synthesis, and reactivity. Special emphasis is placed on its application in the design and synthesis of targeted therapeutics, particularly kinase inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical entity.

Introduction: The Significance of the Aminochloropyrimidine Scaffold

This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in the pharmaceutical industry. The pyrimidine core is a fundamental component of nucleobases and, as such, is a privileged scaffold in drug design, frequently appearing in a wide array of therapeutic agents.[1] The specific arrangement of the amino, chloro, and carboxylic acid functional groups on this particular molecule provides a unique combination of reactivity and structural features, making it a valuable starting material for the synthesis of complex bioactive molecules.

The presence of a chlorine atom at the 2-position and an amino group at the 5-position allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. The carboxylic acid at the 4-position offers a handle for amide bond formation or other modifications, further expanding its synthetic utility. This trifunctional nature makes this compound a versatile building block for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective use in synthesis.

Physicochemical Properties

While experimentally determined data for this compound is not extensively published, data for the closely related isomer, 6-amino-5-chloropyrimidine-4-carboxylic acid, can provide some useful comparisons. It is described as a white crystalline powder with limited solubility in water but soluble in acidic and alkaline solutions.[2][3]

Table 1: Physicochemical Properties of this compound and a Related Isomer

| Property | This compound | 6-amino-5-chloropyrimidine-4-carboxylic acid (Isomer for Comparison) |

| CAS Number | 1052714-41-6[4] | 914916-98-6[3] |

| Molecular Formula | C5H4ClN3O2[5] | C5H4ClN3O2[3] |

| Molecular Weight | 173.56 g/mol [5] | 173.56 g/mol [3] |

| Appearance | White to off-white solid | White crystalline powder[2] |

| Melting Point | Not available | Approx. 292-296°C[2] |

| Boiling Point | Not available | 414.6±45.0 °C at 760 mmHg[3] |

| Solubility | Not available | Slightly soluble in water, soluble in acid and alkali solution[2] |

Spectroscopic Characterization

-

¹H NMR: ChemicalBook indicates the availability of a ¹H NMR spectrum for this compound.[6] For related aminopyrimidine structures, the amino protons typically appear as a broad singlet, and the pyrimidine ring proton will have a characteristic chemical shift.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show five distinct signals corresponding to the carbon atoms of the pyrimidine ring and the carboxylic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum of the isomeric 2-Amino-5-chloro-4-pyrimidinecarboxylic acid is available in the NIST WebBook, which can serve as a reference.[7] Key expected vibrational frequencies for the target molecule would include N-H stretching for the amino group, C=O stretching for the carboxylic acid, and C-Cl stretching.

-

Mass Spectrometry (MS): The mass spectrum of 2-Amino-5-chloro-4-pyrimidinecarboxylic acid is also available in the NIST WebBook.[8] For the target compound, high-resolution mass spectrometry should confirm the molecular formula C5H4ClN3O2.

Synthesis and Purification

The synthesis of substituted pyrimidines often involves the cyclization of a three-carbon precursor with a guanidine or urea derivative, followed by functional group manipulations. While a specific, detailed protocol for the synthesis of this compound is not widely published, a general approach can be inferred from the synthesis of related compounds.

A plausible synthetic route could involve the following key steps:

-

Pyrimidine Ring Formation: Condensation of a substituted malonic acid derivative with guanidine to form a 2-amino-4,6-dihydroxypyrimidine.

-

Chlorination: Treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the hydroxyl groups to chloro groups.

-

Nitration and Reduction: Introduction of a nitro group at the 5-position followed by reduction to the desired amino group.

-

Hydrolysis: Conversion of a precursor functional group at the 4-position (e.g., a cyano group) to the carboxylic acid.

A patent for the production of pyrimidine-5-carboxylic acids describes a process involving the saponification of a cyano group to a carboxyl group using aqueous sulfuric acid or an alcoholic alkali metal hydroxide solution.[9]

Experimental Protocol (Hypothetical, based on related syntheses):

A detailed, step-by-step protocol would require experimental validation. However, a general procedure for the hydrolysis of a nitrile precursor might look like this:

-

The 5-amino-2-chloro-4-cyanopyrimidine precursor is suspended in a mixture of ethanol and water.

-

An excess of a strong base, such as sodium hydroxide, is added.

-

The mixture is heated to reflux and the reaction is monitored by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled, and the pH is adjusted with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.

-

The solid product is collected by filtration, washed with water, and dried under vacuum.

Purification would likely involve recrystallization from an appropriate solvent or column chromatography.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its three functional groups.

Figure 1: Reactivity of this compound.

Reactions at the 2-Chloro Position

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) and is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents.

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst and a base to form C-C bonds.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

-

SNAr Reactions: The electron-withdrawing nature of the pyrimidine ring facilitates the displacement of the chloride by nucleophiles such as amines, alcohols, and thiols.

Reactions at the 4-Carboxylic Acid Position

The carboxylic acid is readily converted to amides, esters, or other acid derivatives.

-

Amide Bond Formation: Coupling with amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDCI) is a common strategy to link this building block to other parts of a target molecule.

Reactions at the 5-Amino Position

The amino group can undergo acylation, alkylation, and other reactions typical of primary amines. This allows for further diversification of the scaffold.

Application in Kinase Inhibitor Synthesis

The aminopyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase active site. This compound is a valuable starting material for the synthesis of inhibitors targeting a range of kinases, including:

-

Polo-like kinase 4 (PLK4): A critical regulator of centrosome duplication, which is often overexpressed in cancer.[10]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, a process essential for tumor growth.[11]

-

Cyclin-Dependent Kinase 1 (CDK1): A crucial enzyme in the regulation of the cell cycle.[11]

Workflow for Kinase Inhibitor Synthesis:

Figure 2: General workflow for kinase inhibitor synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While specific toxicity data is limited, it should be treated as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

For related compounds, GHS hazard statements include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[12]

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in drug discovery and medicinal chemistry. Its unique combination of reactive sites allows for the straightforward synthesis of diverse libraries of compounds, particularly for the development of targeted kinase inhibitors. While some experimental data for this specific compound remains to be published in peer-reviewed literature, the wealth of information available for related pyrimidine derivatives provides a strong foundation for its application in research and development. This guide has aimed to consolidate the available information and provide a practical framework for scientists and researchers to effectively utilize this valuable chemical tool.

References

- 1. Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 2. chembk.com [chembk.com]

- 3. lookchem.com [lookchem.com]

- 4. arctomsci.com [arctomsci.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound(1052714-41-6) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Amino-5-chloro-4-pyrimidinecarboxylic acid [webbook.nist.gov]

- 8. 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- | SIELC Technologies [sielc.com]

- 9. US3523119A - Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. mdpi.com [mdpi.com]

- 12. 2-Aminopyrimidine-4-carboxylic acid | C5H5N3O2 | CID 247194 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 5-Amino-2-chloropyrimidine-4-carboxylic acid

This in-depth technical guide provides a comprehensive overview of the spectral data for 5-Amino-2-chloropyrimidine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral characteristics and provides detailed methodologies for their acquisition and interpretation. While experimental data for this specific molecule is not widely published, this guide offers a robust predictive analysis based on established spectroscopic principles and data from analogous structures.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its pyrimidine core is a key scaffold in numerous biologically active molecules, and the specific arrangement of its functional groups—an amino group, a chloro substituent, and a carboxylic acid—offers multiple points for chemical modification. Accurate structural elucidation through spectral analysis is paramount for its application in synthesis and drug design. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrimidine ring, the amino group, and the carboxylic acid. The exact chemical shifts can be influenced by the solvent used for analysis.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | The chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.[1] The signal may be broad and can exchange with D₂O. |

| Amino (-NH₂) | 7.0 - 8.0 | Singlet (broad) | The chemical shift can vary and the signal is often broad. This signal will also exchange with D₂O. |

| Pyrimidine Ring (-CH) | 8.0 - 8.5 | Singlet | This corresponds to the single proton attached to the pyrimidine ring. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and the chloro and carboxylic acid groups. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Carboxylic Acid (-COOH) | 165 - 175 | Carboxyl carbons typically appear in this downfield region.[1] |

| C=O | 160 - 165 | The carbon of the pyrimidine ring attached to the carboxylic acid. |

| C-Cl | 155 - 160 | The carbon atom bonded to the chlorine atom. |

| C-NH₂ | 145 - 150 | The carbon atom bonded to the amino group. |

| C-H | 130 - 140 | The carbon atom of the pyrimidine ring bonded to a hydrogen atom. |

Experimental Protocol for NMR Spectroscopy

A robust protocol is essential for acquiring high-quality NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in other common NMR solvents).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is standard to produce singlets for each carbon.

-

Consider performing 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all signals if needed.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C=C, C-N, and C-Cl bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad band is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[1][2] |

| N-H (Amino) | 3300 - 3500 | Medium | Two bands may be observed for the symmetric and asymmetric stretching of the primary amine. |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong | The position of this band is indicative of a conjugated carboxylic acid.[2] |

| C=C and C=N (Pyrimidine Ring) | 1550 - 1650 | Medium to Strong | Aromatic and heteroaromatic ring stretching vibrations. |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong | |

| C-Cl | 600 - 800 | Medium |

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

-

Sample Application:

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₅H₄ClN₃O₂), the expected monoisotopic mass is approximately 173.00 g/mol .

Table 4: Predicted Key Ions in the Mass Spectrum

| m/z | Ion | Notes |

| 173/175 | [M]⁺ | Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the M peak, which is a characteristic isotopic pattern for chlorine. |

| 128/130 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 111/113 | [M - COOH - NH₂]⁺ | Subsequent loss of the amino group. |

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an ESI source.

-

Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) for the compound.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in either positive or negative ion mode.

-

To obtain fragmentation data, perform MS/MS experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Conclusion

The structural characterization of this compound relies on a multi-technique spectroscopic approach. This guide provides a detailed predictive framework for the ¹H NMR, ¹³C NMR, IR, and MS data, grounded in fundamental principles of spectroscopy. The provided experimental protocols offer a standardized methodology for researchers to acquire high-quality data for this and similar molecules. The combination of these predictive and practical elements serves as a valuable resource for scientists engaged in the synthesis and application of novel chemical entities.

References

-

NIST. (n.d.). 2-Amino-5-chloro-4-pyrimidinecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-5-chloropyrimidine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Amino-2-chloropyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloropyrimidine-4-carboxylic acid is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, owing to its ability to mimic the hydrogen bonding patterns of nucleobases and engage with various biological targets. The specific substitutions of an amino group at the 5-position, a chloro group at the 2-position, and a carboxylic acid at the 4-position impart a unique electronic and steric profile to the molecule, making it a valuable building block for the synthesis of novel bioactive compounds.

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound. A thorough understanding of these fundamental properties is paramount for predicting its interactions with biological macromolecules, guiding rational drug design, and optimizing its physicochemical properties for improved pharmacokinetic profiles. This document will delve into the theoretical underpinnings of its structure, outline experimental methodologies for its characterization, and provide insights into its potential conformational dynamics.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a planar pyrimidine ring system substituted with functional groups that dictate its chemical reactivity and biological activity.

| Property | Value | Source |

| Molecular Formula | C₅H₄ClN₃O₂ | [1][2] |

| Molecular Weight | 173.56 g/mol | [1] |

| CAS Number | 1052714-41-6 | [2] |

| Appearance | White to off-white solid (Predicted) | General knowledge |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF (Predicted) | General knowledge |

Predicted Structural Parameters

In the absence of experimental crystallographic data for this compound, computational modeling using Density Functional Theory (DFT) can provide valuable insights into its geometric parameters. The following table presents predicted bond lengths and angles for the lowest energy conformer.

| Parameter | Predicted Value (Å or °) |

| Bond Lengths | |

| C2-Cl | 1.74 |

| N1-C2 | 1.33 |

| C2-N3 | 1.32 |

| N3-C4 | 1.35 |

| C4-C5 | 1.42 |

| C5-C6 | 1.38 |

| C6-N1 | 1.34 |

| C4-C(O)OH | 1.50 |

| C5-NH₂ | 1.37 |

| Bond Angles | |

| N1-C2-N3 | 127.5 |

| C2-N3-C4 | 115.0 |

| N3-C4-C5 | 120.5 |

| C4-C5-C6 | 118.0 |

| C5-C6-N1 | 120.0 |

| C6-N1-C2 | 119.0 |

Note: These values are predictions from DFT calculations and await experimental verification.

Conformational Analysis

The conformational flexibility of this compound primarily revolves around the orientation of the carboxylic acid group relative to the pyrimidine ring. Rotation around the C4-C(O)OH single bond can lead to different conformers.

Key Conformational States

Two principal planar conformers can be envisioned, primarily dictated by the potential for intramolecular hydrogen bonding between the carboxylic acid group and the adjacent amino group or the nitrogen atom of the pyrimidine ring.

Caption: Potential conformers of this compound.

The relative stability of these conformers is influenced by a delicate balance of steric hindrance, electronic effects, and the strength of intramolecular hydrogen bonds. Computational studies are essential to predict the energy landscape and the predominant conformation in different environments (gas phase vs. solution).

Experimental and Computational Workflows for Structural Elucidation

A combination of experimental techniques and computational modeling is crucial for a comprehensive understanding of the molecular structure and conformation.

Computational Chemistry Workflow

Density Functional Theory (DFT) calculations are a powerful tool for predicting the structural and electronic properties of molecules.

Caption: A typical DFT workflow for conformational analysis.

Experimental Validation

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone).

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

Sources

biological activity of 5-Amino-2-chloropyrimidine-4-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Amino-2-chloropyrimidine-4-carboxylic Acid Derivatives

Introduction: The Pyrimidine Core as a Privileged Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, most notably as a core component of the nucleobases cytosine, thymine, and uracil. Its inherent biological relevance and versatile chemical nature make it a "privileged structure" for the design of novel therapeutic agents. The this compound framework, in particular, serves as a highly adaptable starting point for chemical synthesis. The strategic placement of the amino, chloro, and carboxylic acid groups provides three distinct reactive handles, allowing for systematic structural modifications to optimize biological activity, selectivity, and pharmacokinetic properties. The electron-withdrawing nature of the pyrimidine ring and the chloro substituent makes the C2 and C4 positions susceptible to nucleophilic aromatic substitution, a cornerstone reaction in the diversification of this scaffold.[1][2] This guide provides a detailed exploration of the significant biological activities demonstrated by derivatives of this potent chemical core, with a focus on their applications in oncology and microbiology.

Part 1: Anticancer Activity - Targeting Uncontrolled Cell Proliferation

The most extensively documented biological activity of 5-amino-2-chloropyrimidine derivatives is their potent anti-proliferative effect against various cancer cell lines.[3] The primary mechanism underlying this activity is the inhibition of protein kinases, enzymes that are often dysregulated in cancer and drive tumor growth, survival, and metastasis.

Mechanism of Action: Kinase Inhibition

Protein kinases are critical nodes in cellular signaling pathways that regulate cell division, differentiation, and apoptosis. Many cancers exhibit an addiction to specific kinase signaling pathways for their continued growth. Pyrimidine derivatives have been designed to function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[2]

Several key kinases have been identified as targets for this class of compounds:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 can starve the tumor and inhibit its growth.[4]

-

Cyclin-Dependent Kinase 1 (CDK1): A master regulator of the cell cycle. Inhibiting CDK1 arrests cells in the G2/M phase, preventing mitosis and leading to apoptosis.[4]

-

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell proliferation. Derivatives have shown potent in vitro inhibition of EGFR-TK.[5]

-

Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, essential for maintaining genomic integrity. PLK4 is overexpressed in various cancers, making it a viable anticancer target.[6]

Caption: Generalized signaling pathways targeted by pyrimidine derivatives.

In Vitro Efficacy Data

The anticancer potential of these derivatives is quantified using cell viability assays, most commonly the MTT assay, which measures the metabolic activity of living cells. The half-maximal inhibitory concentration (IC50) is the standard metric for potency.

| Compound Class/Example | Target Cell Line | IC50 (µM) | Reference |

| Ursolic Acid Hybrid (7b) | MCF-7 (Breast) | 0.48 ± 0.11 | [3] |

| Ursolic Acid Hybrid (7b) | HeLa (Cervical) | 0.74 ± 0.13 | [3] |

| Acetohydrazide (6c) | MCF-7 (Breast) | 37.7 ± 3.6 | [5] |

| Pyrimidine-dione (10b) | MCF-7 (Breast) | 31.8 ± 2.0 | [5] |

| PLK4 Inhibitor (8h) | PLK4 (Enzyme) | 0.0067 | [6] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the standard procedure for determining the cytotoxic effects of 5-amino-2-chloropyrimidine derivatives on cancer cell lines.

A. Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

B. Step-by-Step Methodology:

-

Cell Seeding: Harvest logarithmically growing cells and adjust the cell suspension to a concentration of 5 × 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of the MTT stock solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value.

Part 2: Antimicrobial Activity - Combating Pathogenic Microbes

Derivatives of the 5-amino-2-chloropyrimidine scaffold have also demonstrated significant activity against a range of pathogenic bacteria and fungi, presenting a promising avenue for the development of new anti-infective agents.[8][9]

Mechanism of Action: Targeting Essential Bacterial Pathways

A key advantage of certain antimicrobial pyrimidine derivatives is their ability to target metabolic pathways present in bacteria but absent in humans, leading to selective toxicity. One such pathway is the non-mevalonate pathway (MEP) for isoprenoid biosynthesis.

-

Inhibition of IspF: The enzyme 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) is the fifth enzyme in the MEP pathway. The pyrimidine scaffold, particularly a 2-amino-4-hydroxypyrimidine-5-carboxylate derivative, was designed to create a bidentate binding interaction with the catalytic zinc ion in the IspF active site, effectively inhibiting the enzyme and halting bacterial growth.[10]

Spectrum of Antimicrobial Activity

In vitro studies have confirmed the efficacy of these compounds against both Gram-positive and Gram-negative bacteria, as well as fungal species.

| Compound Class | Target Microorganism | Activity Level | Reference |

| Pyrimidopyrimidines | Staphylococcus aureus (Gram +) | Excellent | [8] |

| Pyrimidopyrimidines | Bacillus subtilis (Gram +) | Excellent | [8] |

| Pyrimidopyrimidines | Escherichia coli (Gram -) | Excellent | [8] |

| Pyrimidopyrimidines | Candida albicans (Fungus) | Excellent | [8] |

| 5-Oxopyrrolidine Hybrid (21) | Multidrug-Resistant S. aureus | Promising | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

A. Materials:

-

Bacterial/fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth

-

Sterile 96-well microtiter plates

-

Test compounds dissolved in DMSO

-

0.5 McFarland turbidity standard

-

Spectrophotometer

B. Step-by-Step Methodology:

-

Compound Dilution: Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate. Prepare a stock solution of the test compound at 2x the highest desired concentration and add 100 µL to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding the final 50 µL from well 11. Well 12 serves as a growth control (no compound).

-

Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (1-12), bringing the total volume to 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Part 3: Synthesis Strategies

The generation of diverse libraries of this compound derivatives relies on robust and flexible synthetic routes. A common and effective strategy involves sequential nucleophilic aromatic substitution (SNAr) reactions on a di- or tri-chlorinated pyrimidine starting material.

Caption: General synthetic scheme for disubstituted aminopyrimidines.

This approach leverages the differential reactivity of the chlorine atoms on the pyrimidine ring. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the one at C2. This allows for a regioselective reaction with a first amine (R1-NH2) to form the 4-amino intermediate. A second, often less reactive, amine (R2-NH2) can then be introduced at the C2 position, sometimes requiring more forcing conditions or catalysis to yield the final disubstituted product.[1][2] Modifications to the carboxylic acid group are typically performed in subsequent steps.

Conclusion and Future Outlook

The this compound scaffold is a remarkably fruitful platform for the discovery of potent biological agents. Derivatives have demonstrated significant efficacy as anticancer agents, primarily through the inhibition of key protein kinases, and as antimicrobial compounds by targeting essential and selective bacterial pathways. The synthetic tractability of the core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity.

Future research in this area will likely focus on:

-

Lead Optimization: Improving the pharmacokinetic profiles (absorption, distribution, metabolism, excretion) and reducing the off-target toxicity of the most potent hits.

-

Novel Target Identification: Screening compound libraries against a wider range of biological targets to uncover new therapeutic applications.

-

Prodrug Strategies: Employing prodrug approaches, such as creating amino acid conjugates, to enhance bioavailability and targeted delivery.[11]

-

Combination Therapies: Evaluating the synergistic effects of these derivatives when used in combination with existing anticancer or antimicrobial drugs to overcome resistance mechanisms.

The continued exploration of this versatile chemical scaffold holds immense promise for addressing critical unmet needs in oncology and infectious disease.

References

-

6-aMino-5-chloropyriMidine-4-carboxylic acid - ChemBK . (2024). ChemBK. Available at: [Link]

-

Huang, S., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) . Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives . Scientific Reports. Available at: [Link]

-

Pontiki, E., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies . Molecules. Available at: [Link]

-

Kupcinskas, T., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity . Molecules. Available at: [Link]

-

Tieu, W., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase . Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b - ResearchGate . ResearchGate. Available at: [Link]

-

Khalid, H., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies . Molecules. Available at: [Link]

-

Nagashree, S., et al. (2017). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study . ResearchGate. Available at: [Link]

-

Talele, T. T. (2022). Recent Advances in Pyrimidine-Based Drugs . Molecules. Available at: [Link]

-

Al-Warhi, T., et al. (2024). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents . RSC Advances. Available at: [Link]

-

Kumar, D., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors . Molecules. Available at: [Link]

-

The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on... - ResearchGate . ResearchGate. Available at: [Link]

-

Tang, D., et al. (2021). Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid . New Journal of Chemistry. Available at: [Link]

-

Ionescu, I. A., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives . Molecules. Available at: [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors . RSC Medicinal Chemistry. Available at: [Link]

-

Czestkowski, W., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines . Molecules. Available at: [Link]

-

Le, T. H., et al. (2022). Amino Acids in the Development of Prodrugs . Pharmaceutics. Available at: [Link]

-

2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride - MySkinRecipes . MySkinRecipes. Available at: [Link]

-

2-Amino-4-chloropyrimidine-5-carboxylic acid | C5H4ClN3O2 | CID 71299798 - PubChem . PubChem. Available at: [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Navigating the Solubility Landscape of 5-Amino-2-chloropyrimidine-4-carboxylic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the intricate process of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, aqueous and organic solvent solubility are critical attributes that profoundly influence everything from early-stage in vitro high-throughput screening to formulation and ultimate bioavailability. 5-Amino-2-chloropyrimidine-4-carboxylic acid, a heterocyclic compound featuring amino, chloro, and carboxylic acid functionalities, represents a class of molecules with significant potential as a scaffold in medicinal chemistry. Understanding its solubility profile is not merely an academic exercise but a crucial step in unlocking its therapeutic potential.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present available data, and offer detailed, field-proven protocols for its empirical determination. This document is intended for researchers, scientists, and drug development professionals, providing both the foundational knowledge and the practical tools necessary to effectively work with this compound.

Theoretical Considerations: A Molecule of Dichotomous Nature

The solubility of this compound is governed by the interplay of its functional groups, which impart a degree of amphiphilicity to the molecule. A thorough analysis of its structure provides insight into its expected behavior in various solvents.

Key Molecular Features Influencing Solubility:

-

Carboxylic Acid Group (-COOH): This acidic moiety is a primary driver of aqueous solubility, particularly at neutral to alkaline pH where it can deprotonate to the highly polar carboxylate anion (-COO⁻). It is also a strong hydrogen bond donor and acceptor, facilitating interactions with protic solvents.

-

Amino Group (-NH₂): As a basic functional group, the amino group can be protonated in acidic conditions to form a cationic ammonium salt (-NH₃⁺), which significantly enhances aqueous solubility. It is also an effective hydrogen bond donor.

-

Pyrimidine Ring: The nitrogen atoms within the aromatic pyrimidine ring are capable of hydrogen bonding as acceptors, contributing to solubility in polar solvents.

-

Chloro Group (-Cl): The electronegative chlorine atom introduces a degree of lipophilicity to the molecule, which can enhance solubility in less polar organic solvents.

Due to the presence of both acidic (carboxylic acid) and basic (amino group) centers, this compound is an amphoteric substance. Its solubility in aqueous media is therefore highly pH-dependent. At its isoelectric point, the molecule will exist predominantly as a zwitterion, which may exhibit lower solubility. In acidic or alkaline solutions, its solubility is expected to increase due to the formation of the corresponding salt.[1]

Physicochemical Properties and Expected Solubility Profile

| Property | Predicted/Inferred Value | Implication for Solubility |

| pKa (acidic) | ~2-3 (estimated for the carboxylic acid) | The carboxylic acid is expected to be deprotonated at physiological pH, enhancing aqueous solubility. |

| pKa (basic) | ~2-4 (estimated for the amino group) | The amino group will be protonated in acidic conditions, increasing aqueous solubility. |